Sodium cholate

描述

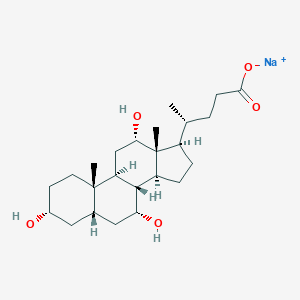

Sodium cholate is a bile salt derived from cholic acid, a primary bile acid synthesized in the liver from cholesterol. It is an amphipathic molecule, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This unique structure allows this compound to play a crucial role in the emulsification and absorption of dietary fats and fat-soluble vitamins in the small intestine .

作用机制

Target of Action

Sodium cholate primarily targets the cell membrane and nuclear receptors . It interacts with the farnesoid X receptor (FXR) , an endogenous ligand . This compound also affects breast cancer cells , influencing their viability and proliferation .

Mode of Action

This compound operates through a well-defined mechanism of action that revolves around its ability to form micelles . These micelles encapsulate hydrophobic molecules, thereby increasing their solubility in aqueous environments . This compound also promotes AKT phosphorylation and cyclin D1 expression , which are associated with cell viability .

Biochemical Pathways

This compound affects several biochemical pathways. It promotes cell proliferation at physiological levels and induces cytotoxic effects at supraphysiological ones . The effects of this compound are associated with the activation of kinases involved in cell signaling . It also decreases the kc of DPPC bilayer, enabling it to remain morphologically intact during a strong deformation process .

Pharmacokinetics

The pharmacokinetic behaviors of this compound have been studied in the context of mixed micelles containing cyclosporine A . Strategies to increase the solubility of cyclosporine A include lowering the molar ratio of this compound to lecithin, increasing the concentration of lecithin, and reducing the ionic strength of the dispersion medium and temperature . The relative bioavailability of mixed micelles versus Sandimmun was found to be 112 ± 20%, demonstrating bioequivalence .

Result of Action

This compound has dual effects on cell viability, increasing it at lower concentrations and decreasing it at higher ones . The increase in cell viability is associated with the promotion of AKT phosphorylation and cyclin D1 expression . High concentrations of this compound induce apoptosis as well as sustained activation of p38 and AKT . In addition, this compound affects cell membrane fluidity .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the leakage of mixed micelles in 5% glucose (5.84%) was much less than that in saline solution (36.7%) . This suggests that the environment in which this compound is administered can impact its efficacy and stability.

生化分析

Biochemical Properties

Sodium cholate interacts with various biomolecules, particularly proteins, to facilitate their solubilization and extraction . It is often used in the extraction of membrane proteins and protein complexes . This compound is an anionic detergent, which means it carries a negative charge, allowing it to interact with positively charged molecules .

Cellular Effects

This compound has been found to have dual effects on cell viability. At lower concentrations, it can increase cell viability, associated with the promotion of AKT phosphorylation and cyclin D1 expression . At higher concentrations, this compound can decrease cell viability, inducing apoptosis and sustained activation of p38 and AKT .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with biomolecules and its impact on cellular signaling pathways. This compound can promote the phosphorylation of AKT, a protein kinase involved in cell survival and growth, and the expression of cyclin D1, a protein involved in cell cycle progression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, this compound has been found to have concentration-dependent effects on cell viability, with its impact varying based on the duration and intensity of exposure .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it’s known that bile acids, including this compound, play a crucial role in digestion and absorption of dietary fats in the intestine. Any alteration in their concentration can significantly impact these processes .

Metabolic Pathways

This compound is involved in the enterohepatic circulation of bile acids, a crucial metabolic pathway. This process involves the synthesis of bile acids in the liver, secretion into the small intestine for dietary fat digestion, and reabsorption back into the liver .

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of the enterohepatic circulation of bile acids. This process involves transport proteins like the sodium taurocholate cotransporting polypeptide (NTCP) for uptake into hepatocytes and the bile salt export pump (BSEP) for secretion into bile .

Subcellular Localization

This compound, as a bile salt, is primarily localized in the liver cells or hepatocytes, where it is synthesized and secreted into bile. It is also present in the small intestine, where it aids in the digestion and absorption of dietary fats .

准备方法

Synthetic Routes and Reaction Conditions: Sodium cholate can be synthesized through the saponification of cholic acid. The process involves the following steps:

Collection of Cholic Acid: Cholic acid is extracted from bovine or ovine bile.

Saponification: Cholic acid is reacted with sodium hydroxide to form this compound.

Industrial Production Methods: The industrial production of this compound involves a series of steps:

Collection of Fresh Gallbladder: The gallbladder is collected and cut open to extract the bile.

Stirring and Heating: The bile is stirred uniformly, and sodium hydroxide is added while heating to melt the mixture.

Cooling and Filtering: The mixture is cooled, siphoned, filtered, and then cooled again to precipitate the this compound.

Acid Addition and Precipitation: Acid is added to the mixture, followed by further stirring and precipitation.

Drying: The precipitated this compound is washed, dried, and processed into a granular form.

化学反应分析

Types of Reactions: Sodium cholate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different bile acids and their derivatives.

Reduction: It can be reduced to form deoxycholic acid.

Substitution: this compound can participate in substitution reactions where its hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.

Major Products:

Oxidation: Produces various oxidized bile acids.

Reduction: Produces deoxycholic acid.

Substitution: Produces substituted bile acid derivatives.

科学研究应用

Sodium cholate has a wide range of applications in scientific research:

相似化合物的比较

Sodium Deoxycholate: Similar to sodium cholate but has one less hydroxyl group, making it more hydrophobic and a stronger detergent.

Sodium Taurocholate: Contains a taurine conjugate, making it more hydrophilic and less likely to denature proteins.

Uniqueness: this compound is unique due to its balanced amphipathic nature, making it a versatile compound for various applications without significantly denaturing proteins .

属性

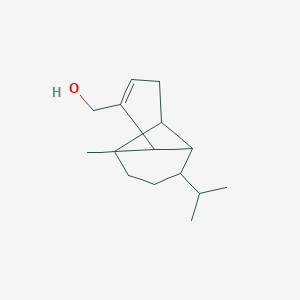

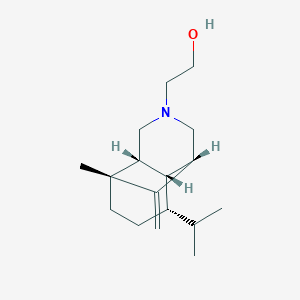

IUPAC Name |

sodium;4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5.Na/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHMKIHPTBHXPF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

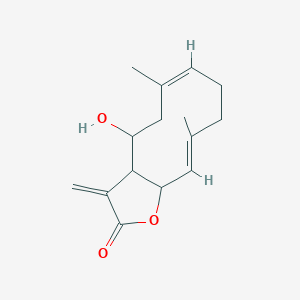

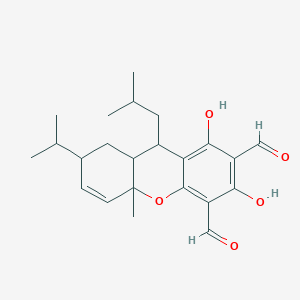

![[(2E)-6-(ethoxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B211590.png)

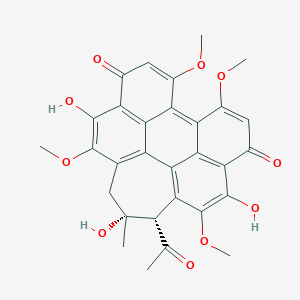

![methyl 17-ethyl-5-[(15Z)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate](/img/structure/B211611.png)